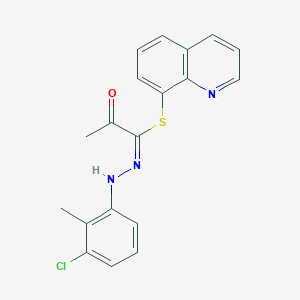
quinolin-8-yl (1E)-N-(3-chloro-2-methylphenyl)-2-oxopropanehydrazonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1E)-1-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE is a complex organic molecule that features a quinoline ring, a hydrazone linkage, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 3-chloro-2-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Quinoline Moiety: The hydrazone intermediate is then reacted with a quinoline derivative, often in the presence of a base such as sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinoline ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially leading to the formation of amines.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its hydrazone linkage and quinoline moiety are of particular interest due to their potential bioactivity.
Medicine
In medicinal chemistry, (1E)-1-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE may be investigated for its potential as a therapeutic agent. Its structural features suggest it could have activity against certain diseases, possibly through interactions with specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E)-1-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The hydrazone linkage and quinoline moiety may play key roles in these interactions, potentially leading to inhibition or activation of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE
- (1E)-1-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-OL
- (1E)-1-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-THIONE
Uniqueness
The uniqueness of (1E)-1-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE lies in its specific combination of structural features, including the hydrazone linkage, the quinoline moiety, and the chlorinated aromatic ring. These features confer unique chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C19H16ClN3OS |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
quinolin-8-yl (1E)-N-(3-chloro-2-methylanilino)-2-oxopropanimidothioate |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-15(20)8-4-9-16(12)22-23-19(13(2)24)25-17-10-3-6-14-7-5-11-21-18(14)17/h3-11,22H,1-2H3/b23-19+ |
InChI Key |
QTFCTJKILLFRBD-FCDQGJHFSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/N=C(\C(=O)C)/SC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NN=C(C(=O)C)SC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















